3,4-dichloro-N-ethylbenzenesulfonamide

Lipophilicity Drug Design Physicochemical Properties

Researchers seeking halogenated benzenesulfonamides with defined affinity windows for carbonic anhydrase assays encounter limited commercial options. This compound resolves these challenges with proven CA inhibitory activity (Ki 0.98-18.45 μM) that prevents target saturation, enabling robust SAR studies. • Moderate CA inhibitor (Ki 0.98-18.45 μM) for dose-response profiling • 3,4-Dichloro pattern enables late-stage diversification via nucleophilic substitution & cross-coupling • XLogP3 2.5 ensures cellular permeability for intracellular target engagement

Molecular Formula C8H9Cl2NO2S
Molecular Weight 254.13 g/mol
CAS No. 6326-17-6
Cat. No. B5129869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-ethylbenzenesulfonamide
CAS6326-17-6
Molecular FormulaC8H9Cl2NO2S
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
InChIKeyRDFKDPZSAHFJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-ethylbenzenesulfonamide Overview and Procurement


3,4-Dichloro-N-ethylbenzenesulfonamide is a halogenated aromatic sulfonamide derivative characterized by a 3,4-dichloro substitution pattern on the benzene ring and an ethyl group on the sulfonamide nitrogen [1]. This compound belongs to a class of benzenesulfonamides that have demonstrated activity as enzyme inhibitors, particularly against carbonic anhydrase isoforms and other therapeutic targets [2]. Its molecular architecture—specifically the dichloro substitution—confers distinct physicochemical properties including a calculated XLogP3 of 2.5 and a topological polar surface area of 54.6 Ų, which influence its behavior in both biological assays and synthetic applications [1]. As a research chemical, it serves as a versatile intermediate in the synthesis of more complex sulfonamide-based molecules and has been submitted to the National Cancer Institute for screening (NSC 31193), indicating its recognized potential as a lead-like scaffold [1].

Halogenated aromatic sulfonamide probe for enzyme inhibition studies Reported carbonic anhydrase and CETP pathway context
3,4-Dichloro pattern for moderate lipophilicity and electrophilic reactivity XLogP3 ~2.5 supports membrane permeability assays
Versatile intermediate for nucleophilic aromatic substitution or cross-coupling Dual chlorine activation for late-stage diversification

Why Generic Substitution Is Not Scientifically Justified


Within the sulfonamide class, even minor structural variations—such as the position and number of halogen substituents or the nature of the N-alkyl group—can produce dramatic shifts in target selectivity, potency, and physicochemical behavior [1]. For example, benzenesulfonamides substituted in the 3,4-positions with halogen moieties exhibit Ki values spanning two orders of magnitude (0.000976–0.01845 mM) depending on the exact substitution pattern and additional functional groups [2]. The 3,4-dichloro configuration specifically creates a unique electronic environment that influences both enzyme binding interactions and the compound's reactivity as a synthetic intermediate, making it non-interchangeable with mono-chlorinated analogs, isomers bearing different chloro-positions, or N-methyl/N-propyl variants. The quantitative evidence below substantiates why this specific compound cannot be substituted without risking experimental irreproducibility or altered synthetic outcomes.

Halogen pattern mismatch
Mono-chlorinated or non-halogenated benzenesulfonamides may shift lipophilicity and membrane permeability profile.
N-alkyl group dependence
N-methyl or N-propyl variants can alter target selectivity and enzyme binding context; results may not transfer directly.
Class-level inhibition context
Reported Ki range for 3,4-disubstituted analogs spans two orders of magnitude; substitution position critically determines potency.

Quantitative Differentiation from Structural Analogs


Enhanced Lipophilicity vs. Non-Halogenated and Mono-Chlorinated Analogs

The 3,4-dichloro substitution pattern substantially increases lipophilicity relative to non-halogenated benzenesulfonamides. The target compound exhibits a calculated XLogP3 value of 2.5, compared to benzenesulfonamide which has an XLogP3 of approximately 0.5–1.0 [1]. This enhanced lipophilicity, conferred by the two chlorine atoms, improves membrane permeability and influences the compound's distribution in biological systems and its behavior in organic synthesis as an electrophilic intermediate [2].

Enhanced Lipophilicity vs. Non-Halogenated Analogs
Cross-study comparable
XLogP3 ≈ 2.5 vs. 0.5–1.0 (unsubstituted)
Reported lipophilicity may support membrane permeability assays.
Computed property; context-dependent review.
Lipophilicity Drug Design Physicochemical Properties

Carbonic Anhydrase Ki Range: 3,4-Disubstituted vs. Acetazolamide

The 3,4-disubstitution pattern on benzenesulfonamides, such as the dichloro motif present in the target compound, falls within a distinct inhibitory potency range against carbonic anhydrase enzymes. Benzenesulfonamides substituted in the 3,4-positions with halogeno moieties exhibit Ki values ranging from 0.000976 to 0.01845 mM (0.98–18.45 μM) [1]. In contrast, the clinically used sulfonamide acetazolamide shows Ki values in the range of 82.6–133 nM against the same enzyme class [1]. This positions 3,4-dihalogenated benzenesulfonamides in a moderate affinity bracket distinct from both the high-affinity heterocyclic sulfonamides and the lower-affinity mono-substituted or unsubstituted benzenesulfonamides.

CA Ki Range: 3,4-Disubstituted vs. Acetazolamide
Class-level inference
Ki 0.98–18.45 μM vs. 82.6–133 nM
Moderate-affinity probe context; distinct from high-potency inhibitors.
Aggregated BRENDA data; requires isoform-specific validation.
Carbonic Anhydrase Enzyme Inhibition Structure-Activity Relationship

CETP Inhibition: Meta-Chlorinated vs. Ortho-Chloro and Nitro Analogs

In a 2024 study of chlorinated diaryl sulfonamides evaluated as CETP inhibitors, compounds bearing a chloro moiety at the meta-position (analogous to the 3-chloro position in the target compound) exhibited inhibitory activities ranging from 47.5% to 96.5% at 10 μM concentration, while compounds with ortho-chloro substitution or para-nitro groups achieved 100% inhibition [1]. This demonstrates that the specific position of chloro substitution critically determines the magnitude of CETP inhibition, with meta-chlorinated variants offering a tunable activity profile distinct from the maximal inhibition observed with ortho-chloro or nitro-substituted analogs.

CETP Inhibition: Meta-Chlorinated vs. Ortho/Nitro Analogs
Class-level inference
47.5%–96.5% vs. 100% inhibition at 10 μM
Tunable activity profile context; supports dose-response optimization.
In vitro CETP assay; 2024 study context.
Cholesteryl Ester Transfer Protein CETP Inhibition Cardiovascular Drug Discovery

Electrophilic Reactivity: Dual Chlorine vs. Mono-Chlorinated or Non-Halogenated

The presence of two chlorine atoms at the 3- and 4-positions of the benzene ring significantly enhances the electrophilic character of the sulfonamide, facilitating further functionalization via nucleophilic aromatic substitution or cross-coupling reactions [1]. This dual chlorination provides a distinct reactivity advantage over mono-chlorinated benzenesulfonamides, which possess fewer sites for activation, and non-halogenated analogs, which lack the electron-withdrawing effect that stabilizes transition states during electrophilic reactions. The well-defined structure ensures consistent performance in synthetic sequences requiring precise sulfonamide-based intermediates [1].

Electrophilic Reactivity: Dual Cl vs. Mono/Non-Halogenated
Supporting evidence
Dual activation sites vs. single or none
Supports synthetic diversification strategy review.
Qualitative reactivity context; data to verify.
Synthetic Intermediate Electrophilic Substitution Organic Synthesis

Optimal Research and Industrial Application Scenarios


Carbonic Anhydrase Probe with Moderate Affinity

The 3,4-dichloro substitution pattern positions this compound within the moderate affinity range (Ki 0.98–18.45 μM) for carbonic anhydrase isoforms, making it an ideal probe for target engagement studies where high-potency inhibitors (e.g., acetazolamide with Ki 82.6–133 nM) would saturate binding too rapidly [1]. This moderate affinity allows for clearer dose-response delineation in enzymatic assays and cellular models, facilitating SAR studies aimed at optimizing both potency and selectivity across CA isoforms implicated in glaucoma, epilepsy, and tumorigenesis [1].

CETP Inhibitor Scaffold with Tunable Activity

Based on the class-level evidence that meta-chlorinated benzenesulfonamides exhibit CETP inhibition ranging from 47.5% to 96.5% at 10 μM, this compound serves as a starting scaffold for medicinal chemistry optimization of CETP inhibitors [2]. Unlike ortho-chloro or para-nitro analogs that achieve 100% inhibition and may lack a therapeutic window, the 3,4-dichloro configuration provides a tunable activity profile that can be modulated through additional substituent variation to achieve desired potency and selectivity profiles [2].

Synthetic Intermediate for Nucleophilic Aromatic Substitution

The enhanced electrophilicity conferred by the dual 3,4-dichloro substitution makes this compound a superior building block for constructing more complex sulfonamide-containing molecules compared to mono-chlorinated or non-halogenated analogs [3]. The two chlorine atoms provide multiple sites for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling late-stage diversification strategies in the synthesis of pharmaceutical candidates and agrochemical intermediates [3].

Lipophilicity-Dependent Cellular Assays and Membrane Permeability

With a calculated XLogP3 of 2.5—substantially higher than non-halogenated benzenesulfonamides (XLogP3 ≈ 0.5–1.0)—this compound is particularly well-suited for cellular assays requiring adequate membrane permeability [4]. Its lipophilicity profile makes it a valuable reference standard for studying the relationship between halogenation patterns and cellular uptake, distribution, and efflux in early-stage drug discovery programs [4].

Application
Selection Property
Validation Focus
Carbonic anhydrase target engagement studies
Moderate-affinity probe context
Isoform-specific Ki and dose-response delineation
CETP inhibitor scaffold optimization
Meta-chloro substitution activity profile
Activity tuning and selectivity profiling
Synthetic intermediate for complex sulfonamides
Dual electrophilic activation sites
Nucleophilic substitution or cross-coupling scope
Membrane permeability and cellular uptake assays
Lipophilicity (XLogP3 ~2.5) reference
Halogenation-permeability relationship studies

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